Product packaging for Bis(2-butoxyethyl) phosphate(Cat. No.:CAS No. 14260-97-0)

Bis(2-butoxyethyl) phosphate

Cat. No.: B049836
CAS No.: 14260-97-0
M. Wt: 298.31 g/mol
InChI Key: NNXWIPHZHATIFE-UHFFFAOYSA-N
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Description

Bis(2-butoxyethyl) hydrogen phosphate is an organophosphorus compound of significant interest in chemical and materials science research. Structurally characterized by its two 2-butoxyethoxy groups attached to a phosphate moiety, it functions as a versatile surfactant, extractant, and intermediate. Its primary research value lies in its application as an extractant in hydrometallurgy for the selective separation and recovery of metal ions, including rare earth elements, from complex aqueous solutions. The compound's mechanism of action involves the coordination of its phosphoryl oxygen (P=O) to metal cations, forming stable complexes that are soluble in organic phases. Furthermore, its amphiphilic nature, stemming from a polar phosphate headgroup and hydrophobic butoxy tails, makes it a valuable subject of study in the formulation of microemulsions, membrane mimetics, and as a plasticizer or flame retardant precursor in polymer science. Researchers also utilize this phosphate ester to investigate interfacial phenomena, colloidal stability, and the fundamentals of ion-transport processes. This high-purity product is provided to support rigorous laboratory investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27O6P B049836 Bis(2-butoxyethyl) phosphate CAS No. 14260-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-butoxyethyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H27O6P/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2/h3-12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXWIPHZHATIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOP(=O)(O)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065740
Record name Bis(2-butoxyethyl) phosphate
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Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14260-97-0
Record name Bis(2-butoxyethyl) phosphate
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Record name Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate)
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Record name Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate)
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Record name Bis(2-butoxyethyl) phosphate
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Record name Bis(2-butoxyethyl) hydrogen phosphate
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Formation and Biotransformation Pathways of Bis 2 Butoxyethyl Hydrogen Phosphate

Generation from Tris(2-butoxyethyl) Phosphate (B84403) (TBOEP) Degradation

The degradation of Tris(2-butoxyethyl) phosphate (TBOEP) into its metabolites, including Bis(2-butoxyethyl) hydrogen phosphate, occurs through multiple transformation pathways. nih.gov These pathways include the cleavage of ether bonds, hydrolysis of phosphoester bonds, and oxidation of the terminal butoxyethyl groups. nih.gov In aerobic conditions, a bacterial enrichment culture has been shown to degrade TBOEP following first-order kinetics. nih.gov

The primary degradation route for TBOEP involves the cleavage of its ether bonds. nih.gov This mechanism is evidenced by the formation of several intermediate products. The process leads to the production of metabolites such as bis(2-butoxyethyl) hydroxyethyl phosphate, 2-butoxyethyl bis(2-hydroxyethyl) phosphate, and 2-butoxyethyl (2-hydroxyethyl) hydrogen phosphate. nih.gov This pathway highlights the stepwise breakdown of the butoxyethyl chains attached to the central phosphate group.

Another significant transformation pathway for TBOEP is the hydrolysis of the phosphoester bond. nih.gov This reaction is often facilitated by microbial esterases. mdpi.com The cleavage of one of the butoxyethyl groups from the phosphate core directly yields Bis(2-butoxyethyl) hydrogen phosphate. This process is analogous to the degradation of other organophosphate esters, where hydrolysis of the phosphoester bond is a key degradation step. acs.org For instance, one biotransformation product of TBEP, identified as TB_298, results from hydrolysis by microbial esterase. mdpi.com Further hydrolysis can then occur, breaking down the molecule into smaller components. mdpi.com

The following table summarizes the primary degradation pathways of TBOEP and the resulting products.

Degradation PathwayMechanismKey Products
Ether Bond Cleavage Cleavage of the C-O bond within the butoxyethyl side chains.Bis(2-butoxyethyl) hydroxyethyl phosphate, 2-butoxyethyl bis(2-hydroxyethyl) phosphate. nih.gov
Phosphoester Bond Hydrolysis Cleavage of the P-O bond linking a butoxyethyl group to the phosphate core, often by microbial esterase. nih.govmdpi.comBis(2-butoxyethyl) hydrogen phosphate (BBOEP).
Terminal Oxidation Oxidation of the butoxyethyl side chains. nih.govHydroxylated TBOEP. mdpi.com

Microbial Contribution to Precursor Biotransformation

Microorganisms play a central role in the biotransformation of TBOEP in environments such as wastewater treatment plants and enrichment cultures. nih.govmdpi.com Specific bacterial communities have been identified as key contributors to the degradation process, utilizing TBOEP as a substrate.

Meta-omics approaches are instrumental in identifying the specific microorganisms responsible for TBOEP degradation within a complex microbial community. nih.gov These advanced methods allow for the analysis of the genetic material of the entire microbial community, providing insights into their functional potential without the need for cultivation. researchgate.net By integrating data from metagenomics, metatranscriptomics, and metaproteomics, researchers can gain a comprehensive understanding of the microbial responses to environmental contaminants and identify the key players in their degradation. researchgate.net

Metagenomic sequencing has been successfully applied to characterize bacterial enrichment cultures that actively degrade TBOEP. nih.gov In one study, this technique generated 14 metagenome-assembled genomes (MAGs), revealing a community primarily composed of Gammaproteobacteria, Bacteroidota, Myxococcota, and Actinobacteriota. nih.gov

Through this analysis, a MAG assigned to Rhodococcus ruber strain C1 was identified as the most active and key degrader of TBOEP and its metabolites. nih.gov This was determined by the observed upregulation of various monooxygenase, dehydrogenase, and phosphoesterase genes throughout the degradation process. nih.gov Another MAG, affiliated with the genus Ottowia, was found to contribute significantly to the hydroxylation of TBOEP. nih.gov These findings demonstrate the power of metagenomic analysis in pinpointing the specific roles of different microbial species in the biotransformation of complex organic pollutants. nih.gov

The table below details the key microbial players in TBOEP degradation identified through metagenomic sequencing.

PhylumGenus/SpeciesIdentified Role in TBOEP Degradation
ActinobacteriotaRhodococcus ruberKey degrader of TBOEP and its metabolites; showed upregulation of monooxygenase, dehydrogenase, and phosphoesterase genes. nih.gov
GammaproteobacteriaOttowiaContributed to TBOEP hydroxylation. nih.gov
BacteroidotaN/AMember of the TBOEP-degrading enrichment culture. nih.gov
MyxococcotaN/AMember of the TBOEP-degrading enrichment culture. nih.gov

Application of Meta-omics Approaches for Degrader Identification

Identification of Key Microbial Genera (e.g., Rhodococcus, Ottowia)

Recent research has identified specific microbial genera that play a pivotal role in the degradation of TBEP and, consequently, the formation and further transformation of BBOEP. In a study investigating the biotransformation of TBEP by a bacterial enrichment culture under aerobic conditions, two key players were identified: a strain of Rhodococcus ruber and a species belonging to the genus Ottowia nih.gov.

Metagenomic analysis of the enrichment culture revealed that a metagenome-assembled genome (MAG) assigned to Rhodococcus ruber strain C1 was the most active member of the microbial community. This particular strain demonstrated the upregulation of various genes associated with degradation pathways during the biotransformation process. Another MAG, affiliated with the genus Ottowia, was also found to contribute significantly to the initial hydroxylation of TBEP nih.gov.

Enzymatic Mechanisms of Microbial Degradation

The microbial degradation of TBEP into BBOEP and other byproducts involves a series of enzymatic reactions. The primary mechanisms include ether bond cleavage, terminal oxidation of the butoxyethyl group, and hydrolysis of the phosphoester bond nih.gov.

The genetic and enzymatic basis for the degradation of TBEP by Rhodococcus ruber has been elucidated through meta-omics approaches. This research revealed the upregulation of several key enzyme-encoding genes throughout the degradation process, highlighting their crucial roles:

Monooxygenase genes: These genes were significantly upregulated in Rhodococcus ruber during the degradation of TBEP. Monooxygenases are known to catalyze the insertion of one atom of oxygen into a substrate, a key step in initiating the breakdown of complex organic molecules. In the context of TBEP degradation, monooxygenases are likely involved in the initial hydroxylation of the butoxyethyl chains nih.gov.

Dehydrogenase genes: The upregulation of dehydrogenase genes suggests their involvement in the subsequent oxidation of the hydroxylated intermediates. Dehydrogenases catalyze the removal of hydrogen atoms, a critical step in the metabolic pathway that further breaks down the molecule nih.gov.

Phosphoesterase genes: The upregulation of phosphoesterase genes points to their role in the hydrolysis of the ester bonds within the TBEP molecule and its metabolites. This enzymatic action is responsible for cleaving the phosphate ester linkages, leading to the formation of BBOEP and other phosphate-containing products nih.gov.

Microbial Enrichment Culture Studies under Aerobic Conditions

Studies utilizing microbial enrichment cultures have been instrumental in understanding the aerobic biodegradation of TBEP. In one such study, an enrichment culture was developed that could efficiently degrade TBEP under aerobic conditions. This culture demonstrated the capacity to degrade 5 mg/L of TBEP following first-order kinetics nih.gov.

The biotransformation within this enrichment culture led to the identification of several key transformation products, providing insights into the degradation pathways. The primary metabolites identified were bis(2-butoxyethyl) hydroxyethyl phosphate, 2-butoxyethyl bis(2-hydroxyethyl) phosphate, and 2-butoxyethyl (2-hydroxyethyl) hydrogen phosphate. The detection of these compounds confirms that ether bond cleavage is a major degradation pathway. Additionally, evidence of terminal oxidation of the butoxyethyl group and hydrolysis of the phosphoester bond was observed nih.gov.

The following table summarizes the key findings from the aerobic enrichment culture study:

ParameterFinding
Precursor Compound Tris(2-butoxyethyl) phosphate (TBEP)
Key Microbial Genera Rhodococcus ruber, Ottowia
Degradation Conditions Aerobic
Primary Degradation Pathways Ether bond cleavage, Terminal oxidation, Phosphoester bond hydrolysis
Key Upregulated Genes in Rhodococcus ruber Monooxygenase, Dehydrogenase, Phosphoesterase
Identified Transformation Products Bis(2-butoxyethyl) hydroxyethyl phosphate, 2-butoxyethyl bis(2-hydroxyethyl) phosphate, 2-butoxyethyl (2-hydroxyethyl) hydrogen phosphate

Kinetic Studies of Precursor Degradation (e.g., First-Order Kinetics)

The degradation of the precursor compound, TBEP, by microbial enrichment cultures has been shown to follow first-order kinetics. In a study investigating a TBEP-degrading enrichment culture, the degradation of an initial concentration of 5 mg/L of TBEP proceeded with a reaction rate constant of 0.314 h⁻¹ nih.gov.

First-order kinetics implies that the rate of degradation is directly proportional to the concentration of the substrate. This kinetic model is commonly used to describe the biodegradation of various organic pollutants in the environment.

The following table presents the kinetic parameters for TBEP degradation by the enrichment culture:

ParameterValue
Kinetic Model First-order
Initial TBEP Concentration 5 mg/L
Reaction Rate Constant (k) 0.314 h⁻¹

Environmental Occurrence and Distribution of Bis 2 Butoxyethyl Hydrogen Phosphate

Detection in Aquatic and Sedimentary Environments

Presence in Urban River Sediment as a Di-Organophosphate Ester

Information regarding the presence of Bis(2-butoxyethyl) hydrogen phosphate (B84403) in urban river sediment is not available in the provided search results. Studies on urban river sediments have focused on other phosphorus compounds and organophosphate esters, but specific data for Bis(2-butoxyethyl) hydrogen phosphate is absent.

Distribution in Biological Matrices (e.g., Marine Fauna)

There is no information within the provided search results detailing the distribution of Bis(2-butoxyethyl) hydrogen phosphate in biological matrices, including marine fauna. Research on related compounds has indicated the presence of organophosphate esters in biota, but specific findings for Bis(2-butoxyethyl) hydrogen phosphate are not documented.

Analytical Methodologies for Bis 2 Butoxyethyl Hydrogen Phosphate

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the selective and sensitive analysis of Bis(2-butoxyethyl) hydrogen phosphate (B84403). These methods allow for the separation of the analyte from complex sample components and its subsequent identification and quantification.

Liquid chromatography combined with high-resolution mass spectrometry is a powerful tool for the analysis of non-volatile and polar compounds like Bis(2-butoxyethyl) hydrogen phosphate without the need for derivatization.

Principle: The methodology involves the separation of the analyte using a liquid chromatograph, followed by ionization using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules, typically forming protonated molecules [M+H]+ in positive ion mode. The ions are then transferred to a quadrupole time-of-flight (QTOF) mass spectrometer. The QTOF analyzer provides high mass accuracy and resolution, enabling the precise determination of the elemental composition of the analyte and its fragments, which is crucial for confident identification. nih.gov

Research Findings: Analysis of Bis(2-butoxyethyl) hydrogen phosphate by LC-ESI-QTOF-MS allows for the acquisition of high-resolution mass spectra. The accurate mass measurement of the precursor ion and its fragment ions, obtained through collision-induced dissociation (CID), provides structural confirmation. For instance, the protonated molecule of Bis(2-butoxyethyl) hydrogen phosphate (C12H27O6P) has an exact mass that can be precisely measured to distinguish it from other co-eluting compounds with the same nominal mass.

LC-ESI-QTOF-MS Parameters for Bis(2-butoxyethyl) hydrogen phosphate Analysis
ParameterTypical Condition
LC ColumnReversed-phase C18
Mobile PhaseGradient of water and acetonitrile (B52724) with formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion[M+H]+
Mass AnalyzerQuadrupole Time-of-Flight (QTOF)
Acquisition ModeMS and MS/MS (CID)

Gas chromatography is a high-resolution separation technique, but its application to polar and non-volatile compounds like Bis(2-butoxyethyl) hydrogen phosphate presents challenges. The high polarity and low volatility of the phosphate moiety require a chemical modification step known as derivatization prior to GC analysis. frontiersin.org

Principle: Derivatization chemically converts the polar P-OH group into a less polar, more volatile, and more thermally stable functional group. research-solution.com This allows the analyte to be volatilized in the GC inlet without decomposition and to travel through the chromatographic column for separation. Following separation, the derivatized analyte is detected by a mass spectrometer.

Common Derivatization Strategies:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the acidic proton of the phosphate group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.govresearchgate.net

Alkylation: This involves converting the acidic analyte into an ester. Reagents like pentafluorobenzyl bromide (PFBBr) can be used to form PFB esters, which are highly sensitive to electron capture detection (ECD) or can be analyzed by MS. nih.gov

Research Findings: GC-MS methods, following an appropriate derivatization step, offer high chromatographic resolution and sensitivity for the analysis of organophosphorus compounds. epa.gov The choice of derivatizing reagent is critical and depends on the sample matrix and the desired sensitivity. researchgate.net For example, the derivatization of dialkyl phosphates with PFBBr followed by GC-MS analysis has been shown to be a sensitive and precise method for monitoring these compounds in biological samples. nih.gov

Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of Bis(2-butoxyethyl) hydrogen phosphate in complex matrices such as water, soil, or biological tissues requires efficient sample preparation to isolate the analyte and remove interfering substances. researchgate.netmdpi.com

Extraction Techniques:

Liquid-Liquid Extraction (LLE): This is a conventional method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers higher selectivity and reduces solvent consumption compared to LLE. It involves passing the liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. Various sorbent phases, such as reversed-phase (C18), can be employed for organophosphate esters. semanticscholar.org

Accelerated Solvent Extraction (ASE): This technique uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction from solid samples. semanticscholar.org

Derivatization for GC Analysis: As discussed in section 4.1.2, derivatization is an essential component of the sample preparation strategy when GC-MS is the chosen analytical technique. The reaction is typically performed after the extraction and clean-up steps, just before instrumental analysis. The process must be optimized for reaction time, temperature, and reagent concentration to ensure complete and reproducible conversion of the analyte to its derivative. nih.govnih.gov

Spectrophotometric Determinations (e.g., for Total Phosphorus Content)

Spectrophotometric methods can be employed for the determination of the total phosphorus content, providing a quantitative measure of all phosphorus-containing compounds, including Bis(2-butoxyethyl) hydrogen phosphate, in a sample.

Principle: The "molybdenum blue" method is a common approach. This method involves two key steps:

Digestion: The sample is first subjected to a strong oxidative digestion process, for example, using ammonium (B1175870) persulfate or a mixture of strong acids (e.g., sulfuric acid and nitric acid). sigmaaldrich.comepa.gov This process breaks down the organic phosphate ester, converting the organically bound phosphorus into inorganic orthophosphate (PO₄³⁻). d-nb.infoacs.org

Colorimetric Reaction: The resulting orthophosphate is then reacted with an acidic molybdate (B1676688) reagent (ammonium molybdate) to form a phosphomolybdate complex. epa.gov This complex is subsequently reduced by a reducing agent, such as ascorbic acid, to form a stable, intensely colored blue complex, often referred to as molybdenum blue. epa.gov The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured using a spectrophotometer at a specific wavelength (typically around 650-880 nm). epa.gov

Research Findings: This method is robust and has been widely applied for determining total phosphorus in various sample types. sigmaaldrich.com The key to accuracy is ensuring the complete conversion of all phosphorus forms to orthophosphate during the digestion step. d-nb.info The sensitivity of the assay can be influenced by the concentration of the molybdate and the choice of reducing agent. d-nb.info

Development and Validation of Quantitative Analytical Methods

The development and validation of any quantitative method are critical to ensure that the analytical results are reliable, accurate, and reproducible. frontiersin.org This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH).

Method Development: The development phase involves optimizing all analytical parameters, including:

Sample preparation (extraction efficiency, clean-up).

Chromatographic conditions (column, mobile phase, flow rate, temperature) for LC or GC.

Mass spectrometer settings (ionization source parameters, collision energy).

Method Validation: Once developed, the method must be rigorously validated to demonstrate its suitability for the intended purpose. researchgate.netnih.gov The key validation parameters are summarized in the table below.

Key Parameters for Analytical Method Validation
ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (R²) ≥ 0.99 frontiersin.orgresearchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments.Recovery typically within 70-120% frontiersin.org
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15-20% frontiersin.org
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1 chromatographyonline.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1 chromatographyonline.com
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.No significant interference at the retention time of the analyte.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.No significant changes in results with minor variations in method parameters.

Environmental Fate and Degradation Mechanisms

Biotic Degradation Studies

Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms. This is often a major pathway for the removal of organic pollutants from the environment.

Standardized tests, such as those outlined in the OECD Guidelines for the Testing of Chemicals, are used to assess the ready biodegradability of substances. These tests typically use activated sludge from a wastewater treatment plant as the inoculum. A substance is considered readily biodegradable if it meets specific criteria for mineralization (conversion to CO2, water, and mineral salts) within a set timeframe.

Specific ready biodegradability data for Bis(2-butoxyethyl) hydrogen phosphate (B84403) are not available in the reviewed literature. However, studies on its parent compound, TBEP, have shown substantial elimination in sewage treatment plants, suggesting that microbial degradation is a significant removal mechanism. The biodegradation of OPEs often proceeds through the enzymatic hydrolysis of the ester bonds.

The microbial degradation of organophosphate esters is a key process in their environmental fate. In various environmental compartments, such as soil, sediment, and water, diverse microbial communities possess the enzymatic machinery to break down these compounds. The degradation of Bis(2-butoxyethyl) hydrogen phosphate by microorganisms is expected to involve the cleavage of the ester bonds by phosphatase enzymes, releasing 2-butoxyethanol (B58217) and inorganic phosphate. The resulting 2-butoxyethanol can then be further metabolized by a wide range of bacteria.

While specific microbial degradation studies on Bis(2-butoxyethyl) hydrogen phosphate are scarce, the general pathways for OPEs are well-documented. The rate and extent of microbial degradation depend on various factors, including the microbial population present, temperature, pH, and the availability of other nutrients.

Adsorption and Desorption Behavior in Environmental Matrices

The tendency of a chemical to adsorb to solids, such as suspended particles in water and sediment, influences its transport and bioavailability. This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Ecological Implications and Environmental Risk Assessment Frameworks

Ecotoxicological Information Gaps and Research Needs

A comprehensive review of existing literature underscores a significant lack of specific ecotoxicological data for Bis(2-butoxyethyl) hydrogen phosphate (B84403). Most available information pertains to the parent compound, TBEP, leaving the intrinsic environmental hazards of its metabolite largely uncharacterized. The toxicity of metabolites can sometimes exceed that of the parent compound, making this data gap a primary concern for a thorough environmental risk assessment.

The known ecotoxicity of the parent compound, TBEP, provides a starting point for identifying the research needs for Bis(2-butoxyethyl) hydrogen phosphate. For instance, TBEP is known to have moderate toxicity to aquatic organisms. ecetoc.org However, without specific data for its metabolite, it is impossible to accurately model its environmental fate and effects.

Key Research Needs:

Standard Ecotoxicity Testing: There is a pressing need for baseline ecotoxicity data on Bis(2-butoxyethyl) hydrogen phosphate for a range of standard aquatic and terrestrial organisms. This includes determining acute (LC50) and chronic (No Observed Effect Concentration, NOEC) toxicity values for species representing different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish (e.g., Pimephales promelas). ecetoc.org

Environmental Fate and Persistence: Research is required to understand the persistence, degradation, and mobility of Bis(2-butoxyethyl) hydrogen phosphate in various environmental compartments, including water, soil, and sediment. Its potential for bioaccumulation and biomagnification in food webs is a critical unknown.

Chronic and Sub-lethal Effects: Beyond acute toxicity, studies are needed to investigate potential chronic and sub-lethal effects, such as impacts on reproduction, development, and endocrine disruption in wildlife. The parent compound TBEP has been shown to affect steroid hormone biosynthesis and immune responses, highlighting a need for similar investigations into its metabolite. nih.gov

Mixture Toxicity: In the environment, organisms are exposed to a mixture of the parent compound and its various metabolites. Research is needed to assess the combined toxicological effects of TBEP and Bis(2-butoxyethyl) hydrogen phosphate, as their interactions could be additive, synergistic, or antagonistic.

Metabolite-Specific Monitoring: Targeted environmental monitoring programs are necessary to determine the actual concentrations of Bis(2-butoxyethyl) hydrogen phosphate in surface waters, wastewater effluents, and biota to accurately assess exposure levels.

Table 1: Ecotoxicity Data for TBEP and Corresponding Gaps for Bis(2-butoxyethyl) hydrogen phosphate

Ecotoxicity EndpointTris(2-butoxyethyl) phosphate (TBEP) DataBis(2-butoxyethyl) hydrogen phosphate DataResearch Need
Acute Aquatic Toxicity 48-hour LC50 (Daphnia magna): 75 mg/L ecetoc.orgNot AvailableDetermine acute toxicity to key invertebrate species.
96-hour LC50 (Pimephales promelas): 16 mg/L ecetoc.orgNot AvailableDetermine acute toxicity to key fish species.
Chronic Aquatic Toxicity Data LimitedNot AvailableConduct long-term studies to establish NOEC values.
Bioaccumulation Potential Considered bioaccumulative nih.govNot AvailableInvestigate the potential for bioaccumulation in aquatic organisms.
Terrestrial Toxicity Data LimitedNot AvailableAssess toxicity to soil organisms (e.g., earthworms, microorganisms).
Endocrine Effects Affects steroid hormone biosynthesis nih.govNot AvailableInvestigate potential for endocrine disruption.

Methodological Approaches for Investigating Environmental Impact

Investigating the environmental impact of a compound like Bis(2-butoxyethyl) hydrogen phosphate requires a multi-faceted approach, combining advanced analytical techniques with toxicological testing and risk assessment modeling. The methodologies developed for the broader class of organophosphate esters (OPEs) are directly applicable.

Analytical Methods: The detection and quantification of OPEs and their metabolites in complex environmental matrices are primarily achieved through chromatography coupled with mass spectrometry.

Sample Preparation: Techniques such as solid-phase extraction (SPE) and pressurized liquid extraction (PLE) are used to isolate and concentrate the target analytes from water, soil, or biological tissues.

Instrumental Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate the compounds, which are then detected and quantified using tandem mass spectrometry (MS/MS). These methods offer high sensitivity and specificity, allowing for the detection of trace levels of contaminants. nih.gov

Toxicological and Mechanistic Investigations: To understand the potential harm caused by Bis(2-butoxyethyl) hydrogen phosphate, various toxicological methods can be employed.

In Vitro and In Vivo Assays: Standardized laboratory tests on cell cultures (in vitro) and live organisms (in vivo) are fundamental for determining toxicity. researchgate.net For instance, studies on human liver cells (HepG2) have been used to evaluate the hepatotoxic and carcinogenic potential of the parent compound TBEP. researchgate.net

Toxicogenomics: High-throughput screening techniques, such as RNA sequencing (RNA-seq), can provide comprehensive insights into the molecular mechanisms of toxicity. This approach was used to study TBEP, revealing its effects on genes involved in protein metabolism, DNA replication, and immune response in HepG2 cells. nih.gov Such an approach could elucidate the specific biological pathways disrupted by Bis(2-butoxyethyl) hydrogen phosphate.

Computational Toxicology: Methods like molecular docking can be used to predict the interaction of a chemical with biological targets, such as key proteins or receptors. These computational simulations help to identify potential modes of action and prioritize chemicals for further testing. researchgate.net

Environmental Risk Assessment Frameworks: A formal environmental risk assessment (ERA) integrates exposure and effects data to characterize the risk posed by a chemical.

PEC/PNEC Approach: A common framework involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is estimated from production volumes, usage patterns, and environmental fate models, while the PNEC is derived from ecotoxicity data (e.g., by applying an assessment factor to the lowest available chronic toxicity value). If the PEC/PNEC ratio is greater than 1, it indicates a potential risk to the environment.

Table 2: Methodological Approaches for Environmental Impact Assessment

ApproachDescriptionApplication to Bis(2-butoxyethyl) hydrogen phosphate
Analytical Chemistry Use of SPE, PLE, GC-MS/MS, and HPLC-MS/MS to detect and quantify the compound in environmental samples.Essential for determining environmental concentrations (PEC) and for use in toxicokinetic studies.
Standard Ecotoxicology Laboratory tests on algae, daphnids, and fish to determine acute and chronic toxicity endpoints (LC50, NOEC).Crucial for generating the data needed to derive the PNEC.
Toxicogenomics Analysis of genome-wide changes in gene expression (e.g., via RNA-seq) in response to chemical exposure.Can reveal molecular modes of action and identify potential sub-lethal effects. nih.gov
Computational Modeling Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity and fate.Useful for prioritizing research and filling data gaps in the absence of empirical data. researchgate.net
Risk Assessment Models Frameworks like PEC/PNEC comparison and Weight-of-Evidence (WoE) to characterize environmental risk.The ultimate goal is to apply these frameworks once sufficient exposure and effects data are available.

Advanced Research Topics and Future Directions

Untargeted Metabolomics and Proteomics in OPE Biotransformation Studies

The study of how organophosphate esters are processed within living organisms is crucial for assessing exposure and potential effects. Bis(2-butoxyethyl) hydrogen phosphate (B84403) is a primary metabolite of TBEP, a high-production-volume flame retardant and plasticizer. Its detection in biological samples, such as urine, serves as a key biomarker for TBEP exposure. Advanced analytical approaches like untargeted metabolomics and proteomics are at the forefront of elucidating the complex biotransformation pathways of OPEs.

Untargeted metabolomics, which aims to comprehensively measure all small molecules (metabolites) in a biological system, is a powerful tool for discovering novel metabolites and understanding metabolic disruptions caused by OPE exposure. nih.gov By applying advanced mass spectrometry techniques, researchers can identify metabolites like Bis(2-butoxyethyl) hydrogen phosphate and map the enzymatic reactions that produce them. nih.gov This approach moves beyond simply identifying known metabolites to discovering the full range of biological transformations a compound like TBEP undergoes.

Similarly, proteomics, the large-scale study of proteins, can reveal how OPEs affect cellular machinery. Toxicogenomic studies on the parent compound TBEP in human liver cell lines (HepG2) have utilized RNA sequencing to observe genome-wide changes in gene transcription. nih.gov These studies have shown that TBEP exposure can upregulate genes involved in protein and energy metabolism, DNA replication, and general stress responses. nih.gov Such transcriptomic data provides a foundation for future proteomics research to confirm changes in protein expression and identify specific enzymes and pathways, such as the cytochrome P450 system, involved in the metabolism of TBEP to Bis(2-butoxyethyl) hydrogen phosphate and other byproducts.

Key Research Areas in OPE Biotransformation:

Pathway Elucidation: Using metabolomics to map the complete biotransformation pathways of TBEP and other OPEs in various species.

Enzyme Identification: Employing proteomics to pinpoint the specific enzymes responsible for the hydrolysis of TBEP to its diester and monoester metabolites.

Biomarker Discovery: Validating metabolites like Bis(2-butoxyethyl) hydrogen phosphate as reliable biomarkers for human exposure assessment.

Mechanism of Action: Integrating 'omics' data to understand the molecular mechanisms by which OPEs and their metabolites exert biological effects. nih.gov

Development of Predictive Models for Environmental Fate and Transport

Predicting how chemicals like Bis(2-butoxyethyl) hydrogen phosphate will behave in the environment is essential for risk assessment and management. researchgate.net The development of sophisticated in silico models offers a cost-effective and efficient alternative to extensive experimental testing. nih.gov These models use a compound's chemical structure and physicochemical properties to forecast its persistence, mobility, and potential for bioaccumulation. researchgate.netnih.gov

The environmental fate of Bis(2-butoxyethyl) hydrogen phosphate is intrinsically linked to its parent compound, TBEP, but its properties differ significantly. As a diester metabolite, it is more polar and has higher water solubility than TBEP, which influences its movement through soil and water.

Future research in this area focuses on creating more accurate and comprehensive predictive models. This involves:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate a molecule's structural features with its environmental properties. For OPE metabolites, this could predict rates of biodegradation, soil sorption coefficients (Koc), and bioaccumulation factors.

Multimedia Environmental Fate Models: Models like SimpleBox and those based on Markov chain principles are used to simulate the distribution of a chemical across different environmental compartments, including air, water, soil, and sediment. researchgate.net Tailoring these models for specific OPEs and their key metabolites is a critical research direction.

Machine Learning Approaches: The use of algorithms like Support Vector Machines (SVM) can enhance the predictive power of these models by learning from existing experimental data to forecast the biodegradability or persistence of new or less-studied compounds. nih.gov

Factors influencing the fate and transport of OPEs and their metabolites that are considered in these models include molecular structure, ionic state, and the nature of their functional groups. itrcweb.org

Research into Novel Remediation Strategies for OPE-Contaminated Environments

The widespread use of OPEs has led to their ubiquitous presence in various environmental matrices, including water, soil, and sediment. This contamination necessitates research into effective and sustainable remediation technologies. While standard techniques for contaminated sites exist, novel strategies tailored to the specific properties of OPEs and their metabolites are an active area of investigation. epa.gov

Future research directions for OPE remediation include:

Advanced Adsorption Materials: Developing and testing novel sorbents to remove OPEs from water is a promising strategy. Research into materials like functionalized activated carbon, which has shown success in sequestering other complex chemicals, could be adapted for OPEs. rsc.org The goal is to create materials with high selectivity and capacity for compounds like TBEP and Bis(2-butoxyethyl) hydrogen phosphate.

Bioremediation: This approach uses microorganisms or their enzymes to break down contaminants. Research is focused on identifying and cultivating bacterial or fungal strains capable of degrading persistent OPEs. This involves screening for microbes in contaminated environments that have naturally evolved pathways to metabolize these compounds.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to chemically degrade persistent organic pollutants. Investigating the efficacy of processes like ozonation, UV/H₂O₂, or Fenton reactions for the complete mineralization of OPEs into harmless products is a key research topic.

Phytoremediation: This strategy uses plants to remove, contain, or degrade contaminants in soil and water. Research into identifying plant species that can effectively take up and metabolize OPEs could provide a low-cost, eco-friendly remediation option for contaminated sites.

Comparative Studies with Structurally Related Organophosphate Esters

To fully understand the environmental and toxicological profile of Bis(2-butoxyethyl) hydrogen phosphate, it is crucial to study it in the context of other structurally related OPEs. The broad class of OPEs includes compounds with diverse structures, such as halogenated, non-halogenated, aryl, and alkyl esters. researchgate.netnih.gov These structural differences can lead to significant variations in their physicochemical properties, environmental behavior, and biological effects. nih.govnih.gov

Comparative studies are essential for identifying structure-activity relationships and for prioritizing compounds of greatest concern. For instance, research comparing the effects of various OPEs on human liver (HepG2) and motor neuron cells has revealed that different OPEs can have markedly different potencies and mechanisms of action. nih.govnih.gov Studies have shown that triaryl OPEs (e.g., Triphenyl phosphate - TPHP) can be more cytotoxic than non-triaryl OPEs like TBEP. nih.gov Similarly, comparisons between TBEP and the chlorinated OPE, Tris(2-chloroethyl) phosphate (TCEP), showed differential effects on motor neuron survival and differentiation. nih.gov

The table below summarizes findings from a comparative study on the bioactivity of different OPEs in HepG2 liver cells, illustrating the variance in their effects.

Data sourced from studies on HepG2 liver cells. nih.gov

Future comparative research should focus on systematically evaluating the metabolites of these diverse OPEs, including Bis(2-butoxyethyl) hydrogen phosphate, to determine if the toxicological patterns of the parent compounds carry over to their breakdown products.

Q & A

Q. What validated synthetic methodologies are recommended for producing high-purity Bis(2-butoxyethyl) hydrogen phosphate (CAS 1477494-86-2) in laboratory settings?

Synthesis typically involves esterification of phosphoric acid with 2-butoxyethanol under controlled anhydrous conditions. Key steps include:

  • Reagent purification : Pre-dry 2-butoxyethanol using molecular sieves to minimize hydrolysis side reactions .
  • Catalytic optimization : Use acid catalysts (e.g., H₂SO₄) at 60–80°C, with inert gas purging to prevent oxidation .
  • Purification : Post-synthesis, employ liquid-liquid extraction (e.g., dichloromethane/water) followed by vacuum distillation to isolate >95% purity. Validate purity via ¹H/³¹P NMR and HPLC-MS .

Q. How can researchers mitigate hazards during experimental handling of Bis(2-butoxyethyl) hydrogen phosphate?

Safety protocols align with GHS hazard codes (H315, H319, H335):

  • Ventilation : Use fume hoods for synthesis and handling to limit inhalation .
  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. For spills, neutralize with inert absorbents (e.g., vermiculite) .
  • Storage : Keep in sealed containers under nitrogen, away from oxidizers, at <25°C .

Q. What analytical techniques are critical for characterizing Bis(2-butoxyethyl) hydrogen phosphate’s physicochemical properties?

  • Solubility : Use shake-flask method in water, ethanol, and hexane at 25°C (reported logP ~3.2) .
  • Thermal stability : Perform TGA-DSC under nitrogen (decomposition onset ~220°C) .
  • Spectroscopy : FTIR for phosphate ester bonds (P=O stretch at 1250–1200 cm⁻¹; P-O-C at 1050–950 cm⁻¹) .

Advanced Research Questions

Q. How does Bis(2-butoxyethyl) hydrogen phosphate interact with environmental matrices, and what methodologies assess its persistence and bioaccumulation potential?

  • Aquatic fate : Conduct OECD 301 biodegradation tests; preliminary data suggest <10% degradation in 28 days, indicating moderate persistence .
  • Soil adsorption : Use batch equilibration (OECD 106) with humic acid-rich soils (Koc ~500 mL/g) .
  • Bioaccumulation : Measure BCF (bioconcentration factor) in Daphnia magna via OECD 305; predicted BCF = 150–200 .

Q. What mechanistic insights explain discrepancies in reported toxicity data for Bis(2-butoxyethyl) hydrogen phosphate across in vitro and in vivo models?

Contradictions arise from:

  • Metabolic activation : Liver microsomal assays (e.g., S9 fraction) reveal cytochrome P450-mediated conversion to reactive metabolites not observed in cell-free systems .
  • Dose-response variability : Use probabilistic modeling (e.g., benchmark dose, BMD) to reconcile acute vs. chronic exposure outcomes .
  • Species-specific sensitivity : Compare LC50 values in Danio rerio (72h LC50 = 8 mg/L) vs. Rattus norvegicus (oral LD50 = 1200 mg/kg) .

Q. How can computational models predict Bis(2-butoxyethyl) hydrogen phosphate’s reactivity in catalytic or polymeric systems?

  • DFT calculations : Optimize molecular geometry (B3LYP/6-311+G*) to identify nucleophilic sites (e.g., phosphate oxygen) for copolymerization with acrylates .
  • Molecular dynamics (MD) : Simulate interactions with cellulose derivatives to design flame-retardant nanocomposites (e.g., binding energy ~-25 kcal/mol) .

Methodological and Theoretical Frameworks

Q. What statistical approaches resolve data variability in cross-laboratory studies of Bis(2-butoxyethyl) hydrogen phosphate’s environmental behavior?

  • Meta-analysis : Apply random-effects models to aggregate degradation half-lives from OECD 301/302 studies, weighted by sample size and method precision .
  • Sensitivity analysis : Use Monte Carlo simulations to identify key variables (e.g., pH, organic carbon content) driving soil adsorption variability .

Q. How should researchers design experiments to evaluate synergistic effects between Bis(2-butoxyethyl) hydrogen phosphate and other organophosphates in flame-retardant applications?

  • Fractional factorial design : Vary concentrations of co-additives (e.g., triphenyl phosphate) and measure LOI (limiting oxygen index) and UL-94 ratings .
  • Accelerated aging tests : Expose polymer blends to UV/thermal cycles (e.g., 500h at 70°C) and quantify phosphate leaching via ICP-OES .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.